2-(2,5-Dichlorophenyl)-5-methyl-1H-pyrazol-3(2H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8Cl2N2O |
|---|---|
Molecular Weight |
243.09 g/mol |
IUPAC Name |
2-(2,5-dichlorophenyl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C10H8Cl2N2O/c1-6-4-10(15)14(13-6)9-5-7(11)2-3-8(9)12/h2-5,13H,1H3 |
InChI Key |
MSNMEZSDLXYGAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(N1)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorophenyl)-5-methyl-1H-pyrazol-3(2H)-one typically involves the reaction of 2,5-dichlorophenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazolone ring. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques can also enhance the overall yield and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichlorophenyl)-5-methyl-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrazolones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazolones, while substitution reactions can produce a variety of substituted pyrazolone derivatives.
Scientific Research Applications
Antioxidant Properties
Recent studies have highlighted the compound's potential as an antioxidant. It has been shown to exhibit significant radical scavenging activity, which is crucial in mitigating oxidative stress-related diseases. For instance, in vitro assays demonstrated its effectiveness in scavenging free radicals such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and superoxide radicals .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In various studies, it demonstrated activity against a range of pathogens, including bacteria and fungi. The structure-activity relationship indicates that the dichlorophenyl group contributes significantly to its antimicrobial efficacy .
Anti-inflammatory Effects
Research has indicated that derivatives of this pyrazole compound may possess anti-inflammatory properties. The inhibition of specific enzymes involved in inflammatory pathways has been observed, suggesting potential therapeutic applications in treating inflammatory diseases .
Drug Development
Due to its biological activities, 2-(2,5-Dichlorophenyl)-5-methyl-1H-pyrazol-3(2H)-one serves as a lead compound in drug discovery programs. Its derivatives are being explored for their potential as anti-cancer agents and for treating neurodegenerative diseases due to their ability to cross the blood-brain barrier effectively .
Material Science
In addition to medicinal applications, this compound is being investigated for use in material science. Its unique chemical structure allows it to be incorporated into polymers and coatings that require enhanced thermal stability and mechanical properties .
Case Studies
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorophenyl)-5-methyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Position and Electronic Effects
The position and number of chlorine atoms on the phenyl ring significantly influence electronic properties. Key comparisons include:
2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one
- Structure : Contains a 4-chlorophenyl substituent and a fused pyrazole ring (positions 2 and 4).
- Bond Geometry : C—Cl bond lengths range from 1.727–1.742 Å, and key angles (e.g., C8—C9—C10 = 119.2°) indicate moderate steric strain .
1-(3-Chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one
- Structure : Features a 3-chlorophenyl group and an ethyl substituent.
- Molecular Formula : C₁₁H₁₁ClN₂O .
- Impact : The 3-chloro position and ethyl group may enhance lipophilicity compared to the target compound, influencing solubility and membrane permeability.
5-Methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
- Structure: A non-chlorinated analog with a phenyl group at position 2.
Crystallographic and Hydrogen-Bonding Patterns
Crystallographic data from –6 and 8 reveal differences in molecular packing driven by substituents:
- Target Compound: The 2,5-dichlorophenyl group may promote stronger intermolecular interactions (e.g., Cl···Cl or Cl···π contacts) compared to mono-chlorinated analogs, enhancing crystal stability .
- Hydrogen-Bonding Analysis : Etter’s graph-set analysis () could differentiate hydrogen-bond motifs (e.g., chains vs. rings) between analogs, affecting solubility and melting points .
Tabulated Comparison of Key Features
Biological Activity
2-(2,5-Dichlorophenyl)-5-methyl-1H-pyrazol-3(2H)-one, commonly referred to as a pyrazolone derivative, has garnered attention for its diverse biological activities. This compound is characterized by a dichlorophenyl substituent and exhibits significant pharmacological properties, including antimicrobial and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
- Molecular Formula : C10H8Cl2N2O
- Molecular Weight : 243.09 g/mol
- CAS Number : 13102-34-6
- Boiling Point : 404.9 ± 35.0 °C (predicted)
- Density : 1.45 ± 0.1 g/cm³ (predicted)
- pKa : 1.70 ± 0.50 (predicted) .
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The compound has shown promising results against several pathogenic microorganisms.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | MBC (μg/mL) | Active Against |
|---|---|---|---|
| This compound | 0.22 - 0.25 | Not reported | Staphylococcus aureus, Staphylococcus epidermidis |
| Other Pyrazole Derivative | 0.30 - 0.35 | Not reported | Various pathogens |
In a comparative study, the minimum inhibitory concentration (MIC) values for this compound ranged from to , indicating strong antimicrobial properties particularly against Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Activity
The anticancer potential of pyrazolone derivatives has also been explored extensively. Research indicates that these compounds can induce apoptosis in cancer cell lines through various mechanisms.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | Not reported | MCF-7, HeLa |
| Other Active Derivative | <10 | MCF-7 |
In vitro studies have shown that derivatives similar to this compound exhibit cytotoxic effects on breast cancer cell lines such as MCF-7 and HeLa, with IC50 values often reported in the micromolar range . Flow cytometry analyses revealed that these compounds act as potent inducers of apoptosis in a dose-dependent manner.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Pyrazolone derivatives have been shown to inhibit specific enzymes related to cancer progression and microbial resistance.
- Induction of Apoptosis : These compounds can activate apoptotic pathways through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
- Biofilm Disruption : The ability to inhibit biofilm formation in bacteria contributes significantly to their antimicrobial efficacy.
Case Studies
A study focusing on the synthesis and evaluation of pyrazolone derivatives highlighted the significant activity of compounds structurally related to this compound against resistant strains of bacteria and various cancer cell lines . The results suggest that modifications in the chemical structure can enhance biological activity and selectivity towards specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
